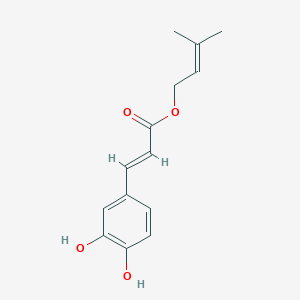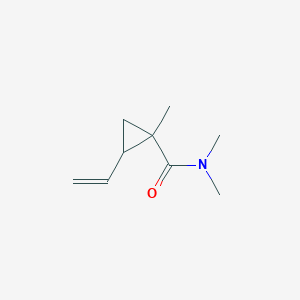
Cyclopropanecarboxamide, 2-ethenyl-N,N,1-trimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxamide, 2-ethenyl-N,N,1-trimethyl-(9CI) is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as TMC-1 and is widely used in the synthesis of various organic compounds. TMC-1 is a versatile compound that has a wide range of applications in the field of chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of TMC-1 is not fully understood. However, it is believed that TMC-1 acts as a nucleophile and reacts with various electrophilic compounds to form new compounds. TMC-1 is also known to form stable complexes with various metal ions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of TMC-1 are not well documented. However, studies have shown that TMC-1 has low toxicity and does not cause any significant adverse effects in laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
TMC-1 has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. TMC-1 is also relatively inexpensive and readily available. However, the limitations of TMC-1 include its low solubility in water and limited reactivity with certain compounds.
Zukünftige Richtungen
There are several future directions for the use of TMC-1 in scientific research. One potential application is in the development of new drugs and agrochemicals. TMC-1 can also be used as a catalyst in various chemical reactions. Further research is needed to fully understand the mechanism of action of TMC-1 and to explore its potential applications in scientific research.
Conclusion:
In conclusion, TMC-1 is a versatile compound that has a wide range of applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TMC-1 has the potential to be used in the development of new drugs and agrochemicals, as well as a catalyst in various chemical reactions. Further research is needed to fully explore the potential of TMC-1 in scientific research.
Synthesemethoden
The synthesis of TMC-1 is a complex process that involves several steps. The most commonly used method for the synthesis of TMC-1 is the reaction between cyclopropanecarboxylic acid and N,N,1-trimethyl-2-propen-1-amine. The reaction takes place in the presence of a catalyst and results in the formation of TMC-1.
Wissenschaftliche Forschungsanwendungen
TMC-1 has been extensively studied for its various applications in scientific research. It is widely used in the synthesis of various organic compounds such as drugs, agrochemicals, and polymers. TMC-1 is also used in the preparation of chiral compounds and as a catalyst in various chemical reactions.
Eigenschaften
CAS-Nummer |
110890-16-9 |
|---|---|
Produktname |
Cyclopropanecarboxamide, 2-ethenyl-N,N,1-trimethyl-(9CI) |
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
2-ethenyl-N,N,1-trimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-5-7-6-9(7,2)8(11)10(3)4/h5,7H,1,6H2,2-4H3 |
InChI-Schlüssel |
CUOASPKKRPFYIN-UHFFFAOYSA-N |
SMILES |
CC1(CC1C=C)C(=O)N(C)C |
Kanonische SMILES |
CC1(CC1C=C)C(=O)N(C)C |
Synonyme |
Cyclopropanecarboxamide, 2-ethenyl-N,N,1-trimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)
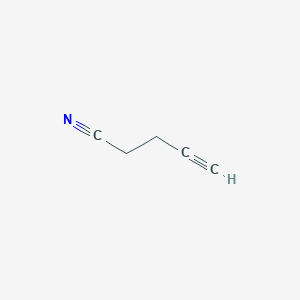
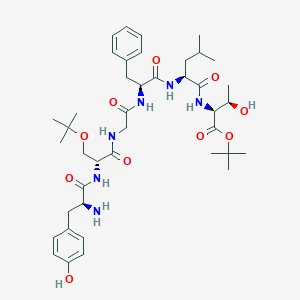
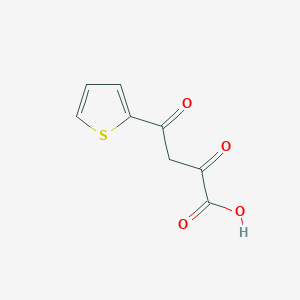
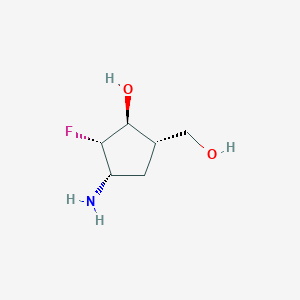
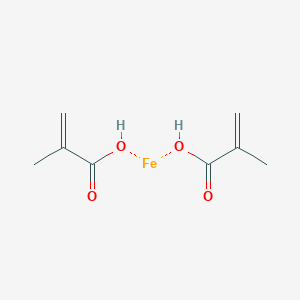

![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
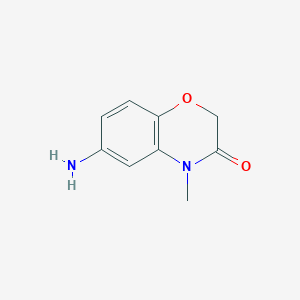
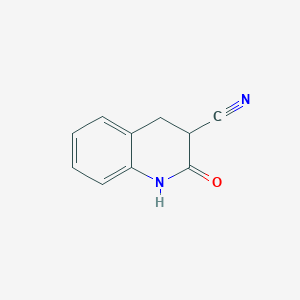
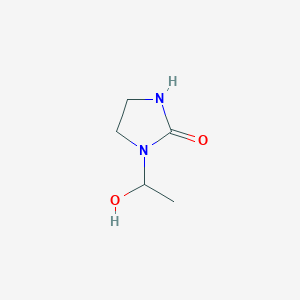
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)
